

# Avotaciclib molecular entity classification

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

## Molecular Profile of Avotaciclib

| Attribute                 | Description                                                |
|---------------------------|------------------------------------------------------------|
| Generic Name              | Avotaciclib [1]                                            |
| DrugBank Accession Number | DB16652 [1]                                                |
| Molecular Formula         | C <sub>13</sub> H <sub>11</sub> N <sub>7</sub> O [1]       |
| Molecular Weight          | 281.279 g/mol [1]                                          |
| Chemical Structure        | 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol [1]             |
| Modality                  | Small Molecule [1]                                         |
| Primary Known Target      | Cyclin-dependent kinase 1 (CDK1) [1]                       |
| Development Status        | Phase I/II (as of Feb 2023) [2]                            |
| Investigated Conditions   | Glioblastoma, Pancreatic Cancer, Colorectal Cancer [1] [2] |

## Comparison with Approved CDK4/6 Inhibitors

The table below contrasts **Avotaciclib** with two approved CDK inhibitors for which substantial data exists. Note that **direct comparative performance data is not available**.

| Feature                           | Avotaciclib                                                                                       | Abemaciclib                                                                                                                                    | Palbociclib                                                                    |
|-----------------------------------|---------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|
| <b>Primary Target</b>             | CDK1 [1]                                                                                          | CDK4 & CDK6 [3] [4]                                                                                                                            | CDK4 & CDK6 [3]                                                                |
| <b>Key Mechanism</b>              | CDK1 inhibitor (arrests cell cycle at G2/M phase) [1]                                             | CDK4/6 inhibitor (arrests cell cycle at G1/S phase) [5]                                                                                        | CDK4/6 inhibitor (arrests cell cycle at G1/S phase) [5]                        |
| <b>Status &amp; Approved Uses</b> | Investigational (Phase I/II trials in pancreatic cancer, glioblastoma, colorectal cancer) [1] [2] | Approved for HR+/HER2- breast cancer (metastatic and high-risk early stage) [3] [4]                                                            | Approved for HR+/HER2- metastatic breast cancer [3]                            |
| <b>Clinical Evidence</b>          | Early-stage trials; safety and efficacy being established [1] [2]                                 | <b>Robust data:</b> Significant overall survival (OS) benefit in mBC (median OS: 6.0 yrs vs palbociclib's 5.0 yrs in one real-world study) [3] | <b>Robust data:</b> Established efficacy in mBC; compared with abemaciclib [3] |
| <b>Common Adverse Events</b>      | Not yet fully characterized [1]                                                                   | Higher rates of diarrhea; lower rates of neutropenia [3]                                                                                       | Higher rates of neutropenia; lower rates of diarrhea [3]                       |

## Mechanism of Action and Experimental Insights

**Avotaciclib**'s primary mechanism involves inhibiting **Cyclin-dependent kinase 1 (CDK1)**, a crucial protein for driving the G2 to M phase transition in the cell cycle [1]. This is distinct from CDK4/6 inhibitors that act earlier in the cell cycle.

For approved CDK4/6 inhibitors, research provides deep mechanistic insights. A 2022 study revealed the crystal structure of active CDK4-cyclin D3 bound to abemaciclib, confirming that phosphorylation at residue T172 is critical for CDK4 activity [4]. The study also demonstrated that **abemaciclib stabilizes the active**

**form of CDK4** and can displace the regulatory protein p21 from the complex, contributing to sustained cell cycle inhibition [4].

## Experimental Data and Protocol Overview

Clinical data for **Avotaciclib** is limited. However, the following diagram summarizes the cell cycle arrest mechanisms of different CDK inhibitors based on their primary targets.



[Click to download full resolution via product page](#)

A 2025 real-world study on approved CDK4/6 inhibitors provides a reference for comparative effectiveness research methodologies [3]:

- **Study Design:** Retrospective cohort emulating a target trial.
- **Data Source:** TriNetX Analytics Network (2014-2025).

- **Population:** 15,830 eligible patients with HR+/HER2- metastatic breast cancer.
- **Matching:** Propensity score matching created balanced groups of 2,768 patients each for abemaciclib and palbociclib.
- **Primary Outcome:** Overall Survival (OS).
- **Key Finding:** Abemaciclib showed significantly longer median OS (6.0 years vs. 5.0 years; Hazard Ratio 0.80).

## Interpretation and Future Directions

The available information places **Avotaciclib** in a different developmental category than established CDK4/6 inhibitors. Key distinctions to consider are:

- **Target Difference:** **Avotaciclib**'s inhibition of CDK1 suggests potential application in different cancer types where CDK1 plays a more critical role.
- **Data Maturity:** No head-to-head trials or mature efficacy data exist for **Avotaciclib**. Its safety and efficacy profile is still being defined in early-phase trials for solid tumors like glioblastoma and pancreatic cancer [1] [2].

For the most current information on **Avotaciclib**'s development, you should consult clinical trial registries such as ClinicalTrials.gov (using identifier NCT03579836) [1].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. : Uses, Interactions, Mechanism of Action | DrugBank Online Avotaciclib [go.drugbank.com]
2. - BeyondBio - AdisInsight Avotaciclib [adisinsight.springer.com]
3. metastatic breast cancer: A propensity-matched ... [pmc.ncbi.nlm.nih.gov]
4. Crystal structure of active CDK4-cyclin D and mechanistic ... [nature.com]
5. CDK4/6 inhibitors: basics, pros, and major cons in breast ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Avotaciclib molecular entity classification]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-molecular-entity-classification>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)